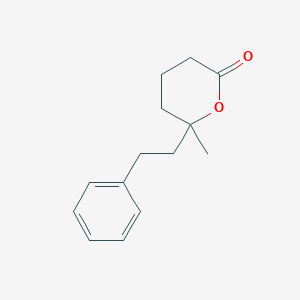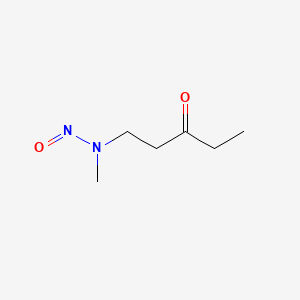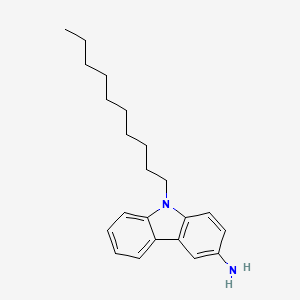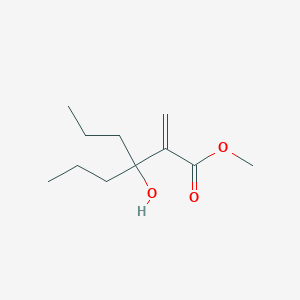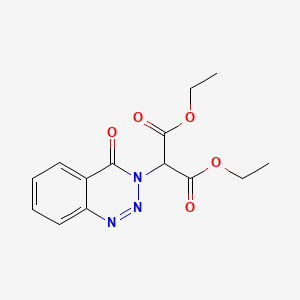
Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne is a complex organic compound with the molecular formula C60H90 This compound is characterized by its long chain of alternating single and triple bonds, making it a member of the polyynes family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne typically involves the coupling of smaller alkyne units. One common method is the Glaser coupling reaction , which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air. The reaction conditions usually include a solvent like pyridine or dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic chemistry and nanotechnology may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and halogenated derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties of polyynes and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne involves its interaction with molecular targets and pathways. The compound’s unique electronic properties allow it to interact with various biomolecules, potentially affecting cellular processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action and potential therapeutic effects.
類似化合物との比較
Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can be compared with other polyynes, such as:
Hexatriyne (C6H2): A shorter polyyne with similar electronic properties.
Octatetrayne (C8H2): Another polyyne with a longer chain than hexatriyne but shorter than this compound.
Decapentayne (C10H2): A polyyne with ten carbon atoms and five triple bonds.
The uniqueness of this compound lies in its extended chain length and the potential for diverse chemical reactivity and applications.
特性
| 112303-16-9 | |
分子式 |
C60 |
分子量 |
720.6 g/mol |
IUPAC名 |
cyclohexacontatriacontayne |
InChI |
InChI=1S/C60/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1 |
InChIキー |
AIKLDTQRLYASHC-UHFFFAOYSA-N |
正規SMILES |
C1#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


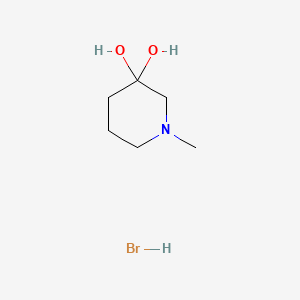


![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
